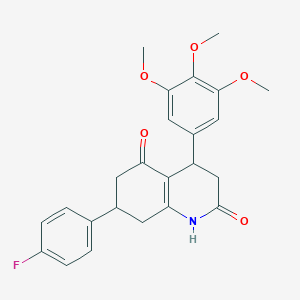![molecular formula C18H14FN3O2 B5521995 N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , due to its structural complexity and unique functional groups, is of interest for its potential applications in various fields of chemistry and materials science. Research in this area explores its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of structurally related benzamides and pyridazines involves multiple steps, including cyclization, nucleophilic substitution, and the formation of amide bonds from appropriate precursors. Techniques vary, with some methods focusing on the introduction of fluorine or other substituents at specific positions to influence the compound's reactivity and properties (Heinisch et al., 1994), (Eleev et al., 2015).
Molecular Structure Analysis
X-ray crystallography and computational methods such as Density Functional Theory (DFT) are commonly employed to determine the molecular structure of benzamide derivatives. These studies reveal the crystalline structure, molecular geometry, and electronic configuration, contributing to our understanding of the compound's reactivity and properties (Deng et al., 2013).
Scientific Research Applications
Neuropharmacology and Alzheimer's Disease Research
- Serotonin Receptor Imaging : A study using a fluorine-18 labeled compound related to the chemical structure highlighted its potential application in neuropharmacology, particularly for imaging serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. This application could provide valuable insights into the neurodegenerative processes associated with Alzheimer's disease and other cognitive impairments, offering a pathway for diagnosing and understanding psychiatric and neurodegenerative disorders (Kepe et al., 2006).
Anticancer Research
- Met Kinase Inhibition : Another study described the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, indicating potential applications in cancer treatment. The research focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which showed complete tumor stasis in a human gastric carcinoma xenograft model, demonstrating the compound's relevance in developing new anticancer therapies (Schroeder et al., 2009).
Histone Deacetylase Inhibition for Cancer Therapy
- Histone Deacetylase Inhibition : The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an isotype-selective histone deacetylase (HDAC) inhibitor were explored. This compound showed promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis, highlighting the potential application of similar compounds in cancer therapy (Zhou et al., 2008).
Orexin Receptor Mechanisms in Eating Disorders
- Orexin Receptor Antagonism : Research on the role of orexin-1 receptor mechanisms on compulsive food consumption in a binge eating model in rats suggests potential therapeutic applications for eating disorders. Compounds like SB-649868, acting as dual orexin receptor antagonists, showed selective reduction in binge eating behavior without affecting standard food intake, indicating a novel approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).
properties
IUPAC Name |
N-(4-fluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-12-2-11-17(22-21-12)24-16-9-3-13(4-10-16)18(23)20-15-7-5-14(19)6-8-15/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERCLFRXNUWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)

![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)
![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)